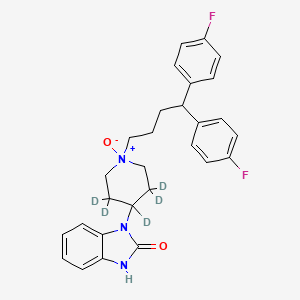

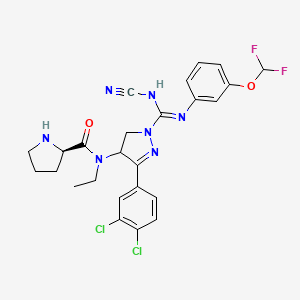

ChemR23 ligand-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ChemR23 ligand-1 is a chemical compound that acts as a ligand for the ChemR23 receptor, also known as chemerin receptor 23. This receptor is a G protein-coupled receptor that is activated by chemerin, a protein involved in immune responses and inflammation. This compound plays a crucial role in modulating immune responses and has been studied for its potential therapeutic applications in various inflammatory and immune-related conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ChemR23 ligand-1 involves the cleavage of the N-terminal 20-amino acid signal peptide and the C-terminal 6-amino acid segment of chemerin. This process results in the most active form of chemerin, containing residues 21–157, which functions as the endogenous ligand to activate the ChemR23 receptor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard peptide synthesis techniques, including solid-phase peptide synthesis and purification methods such as high-performance liquid chromatography.

Análisis De Reacciones Químicas

Types of Reactions

ChemR23 ligand-1 primarily undergoes binding interactions with the ChemR23 receptor. These interactions do not involve traditional chemical reactions such as oxidation, reduction, or substitution. Instead, the ligand-receptor binding induces conformational changes in the receptor, leading to downstream signaling events .

Common Reagents and Conditions

The synthesis of this compound involves common reagents used in peptide synthesis, such as amino acid derivatives, coupling agents, and protecting groups. The reaction conditions typically include controlled temperature and pH to ensure the correct folding and activity of the peptide.

Major Products Formed

The major product formed from the synthesis of this compound is the active peptide that can bind to and activate the ChemR23 receptor. This binding leads to various biological effects, including modulation of immune responses and inflammation .

Aplicaciones Científicas De Investigación

ChemR23 ligand-1 has several scientific research applications, particularly in the fields of immunology, inflammation, and cancer research. Some of the key applications include:

Immunology: this compound is used to study the role of the ChemR23 receptor in immune cell migration and activation.

Inflammation: The compound is used to investigate the mechanisms of inflammation and the resolution of inflammatory responses.

Cancer Research: this compound is studied for its role in the tumor microenvironment and its potential to modulate immune responses against cancer cells.

Mecanismo De Acción

ChemR23 ligand-1 exerts its effects by binding to the ChemR23 receptor on the surface of immune cells. This binding induces conformational changes in the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of G proteins and the subsequent modulation of intracellular signaling cascades that regulate immune cell migration, activation, and cytokine production .

Comparación Con Compuestos Similares

ChemR23 ligand-1 can be compared with other ligands that bind to the ChemR23 receptor, such as chemerin and resolvin E1. While chemerin acts as a chemoattractant for monocytes and macrophages, resolvin E1 promotes the resolution of inflammation by inducing macrophage phagocytosis of apoptotic neutrophils . This compound is unique in its ability to modulate both pro-inflammatory and anti-inflammatory responses, making it a versatile tool for studying immune regulation .

List of Similar Compounds

- Chemerin

- Resolvin E1

- Chemerin-derived agonists

Propiedades

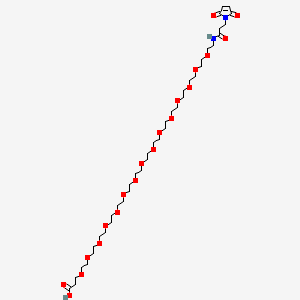

Fórmula molecular |

C97H115ClN12O20S2 |

|---|---|

Peso molecular |

1868.6 g/mol |

Nombre IUPAC |

4-[2-[2-[2-[2-[3-[[3-[5-[2-[2-[2-[2-[2-[2-[2-[[4-chloro-2-[4-[(1R)-1-[[5-cyclopropyl-4-(cyclopropylsulfonylcarbamoyl)-1,3-thiazol-2-yl]-(cyclopropylmethyl)amino]ethyl]phenyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4,5,13-tetrazatetracyclo[13.4.0.02,6.07,12]nonadeca-1(19),2(6),3,7,9,11,15,17-octaen-13-yl]-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

InChI |

InChI=1S/C97H115ClN12O20S2/c1-64(108(62-65-14-15-65)97-102-90(92(131-97)68-20-21-68)95(115)104-132(118,119)74-26-27-74)66-16-18-67(19-17-66)81-59-71(98)23-29-76(81)94(114)101-36-40-122-44-48-126-52-54-128-56-57-129-55-53-127-49-45-123-41-37-110-91-78-12-8-9-13-83(78)109(63-70-10-6-7-11-75(70)89(91)103-105-110)87(112)32-34-99-86(111)33-38-120-42-46-124-50-51-125-47-43-121-39-35-100-93(113)69-22-28-77(96(116)117)82(58-69)88-79-30-24-72(106(2)3)60-84(79)130-85-61-73(107(4)5)25-31-80(85)88/h6-13,16-19,22-25,28-31,58-61,64-65,68,74H,14-15,20-21,26-27,32-57,62-63H2,1-5H3,(H4-,99,100,101,104,111,113,114,115,116,117)/t64-/m1/s1 |

Clave InChI |

FUYZHKSOXJPOEB-YBWOAVOSSA-N |

SMILES isomérico |

C[C@H](C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |

SMILES canónico |

CC(C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)NCCOCCOCCOCCOCCOCCOCCN3C4=C(C5=CC=CC=C5CN(C6=CC=CC=C64)C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)C7=CC(=C(C=C7)C(=O)[O-])C8=C9C=CC(=[N+](C)C)C=C9OC1=C8C=CC(=C1)N(C)C)N=N3)N(CC1CC1)C1=NC(=C(S1)C1CC1)C(=O)NS(=O)(=O)C1CC1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

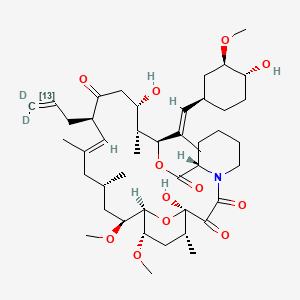

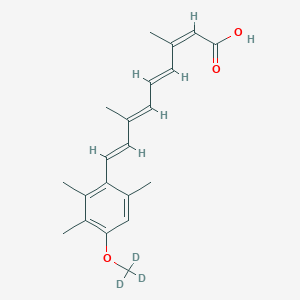

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)

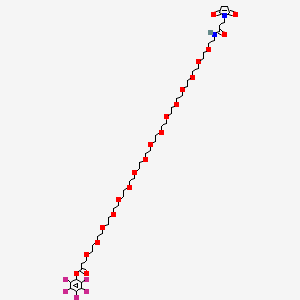

![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)